
2-(Iodomethyl)-6-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-6-methyloxane is an organic compound characterized by the presence of an iodomethyl group and a methyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methyloxane typically involves the iodination of a suitable precursor. One common method is the reaction of 6-methyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
6-Methyloxane+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-6-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxane oxides or other oxidized products.
Reduction: Formation of methyl-substituted oxane derivatives.
Scientific Research Applications
2-(Iodomethyl)-6-methyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-6-methyloxane depends on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The compound can interact with biological molecules, potentially modifying their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Iodomethane: A simple iodomethyl compound used in organic synthesis.
6-Methyloxane: The parent compound without the iodomethyl group.
2-Iodomethyl-5-methyloxane: A positional isomer with similar reactivity.
Uniqueness
2-(Iodomethyl)-6-methyloxane is unique due to the specific positioning of the iodomethyl group on the methyloxane ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the iodomethyl group and the methyloxane ring structure makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C7H13IO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-(iodomethyl)-6-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5H2,1H3 |
InChI Key |
HIMNTWHIYRPMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)


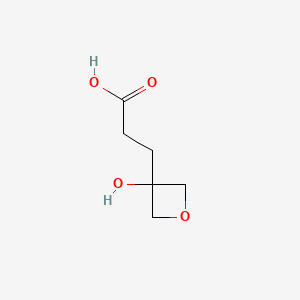


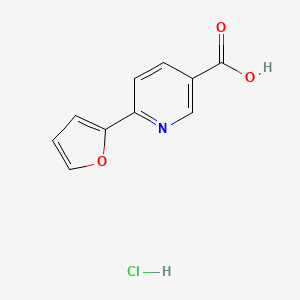
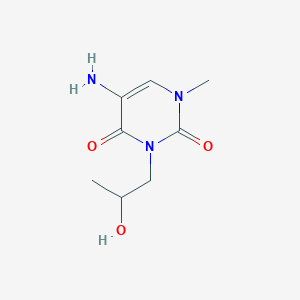
![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
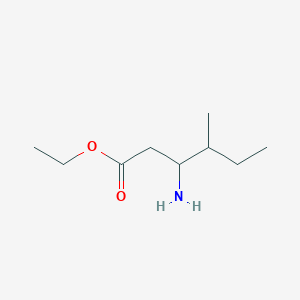
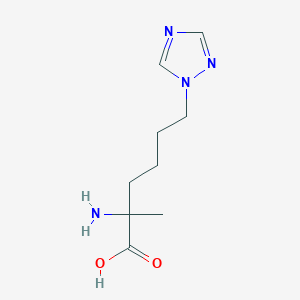
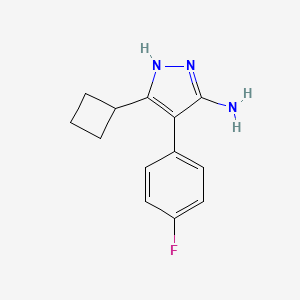
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
